molecular formula C24H10F4N4O9 B11694183 5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione

5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione

Cat. No.: B11694183
M. Wt: 574.3 g/mol
InChI Key: NREKBJQZTPVPBZ-UHFFFAOYSA-N
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Description

5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione is a complex organic compound with the molecular formula C22H10N4O8 . This compound is characterized by the presence of multiple nitro groups and isoindole structures, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of phthalic anhydride with nitro-substituted aromatic amines under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted aromatic compounds .

Scientific Research Applications

5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione is unique due to the presence of multiple nitro groups and the tetrafluoroethoxy substituent, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C24H10F4N4O9

Molecular Weight

574.3 g/mol

IUPAC Name

5-nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C24H10F4N4O9/c25-23(26)24(27,28)41-18-6-3-10(29-19(33)13-4-1-11(31(37)38)7-15(13)21(29)35)9-17(18)30-20(34)14-5-2-12(32(39)40)8-16(14)22(30)36/h1-9,23H

InChI Key

NREKBJQZTPVPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])OC(C(F)F)(F)F

Origin of Product

United States

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